molecular formula C10H13NO3S B13200808 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B13200808
M. Wt: 227.28 g/mol
InChI Key: CNTHLDRMHZJWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a hydroxy-tetrahydronaphthalene structure. Sulfonamides are known for their diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar compounds to 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide include other sulfonamide derivatives such as:

The uniqueness of this compound lies in its combined hydroxyl and sulfonamide functionalities, which provide distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide

InChI

InChI=1S/C10H13NO3S/c11-15(13,14)10-4-2-7-5-9(12)3-1-8(7)6-10/h1,3,5,10,12H,2,4,6H2,(H2,11,13,14)

InChI Key

CNTHLDRMHZJWQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1S(=O)(=O)N)C=CC(=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.